Mitochondrial vs. Sarcolemmal KATP Selectivity: A >300-Fold Safety Margin for Electrophysiological Integrity
BMS-191095 is a highly selective mitoKATP opener, demonstrating a profound divergence from cromakalim in terms of functional tissue selectivity. While BMS-191095 shows high affinity for cardiac mitochondrial KATP channels, it fails to activate sarcolemmal KATP currents even at concentrations exceeding 30 µM [1]. In contrast, cromakalim, a prototypical first-generation opener, activates both channel isoforms within similar concentration ranges, leading to significant peripheral vasodilation [1].
| Evidence Dimension | Mitochondrial KATP Opening Affinity (K1/2) |
|---|---|
| Target Compound Data | 83 nM |
| Comparator Or Baseline | Cromakalim: Not explicitly quantified for mitoKATP, but known to activate both mitoKATP and sarcKATP channels at overlapping concentrations. |
| Quantified Difference | BMS-191095 shows no sarcKATP activation up to 30 µM, creating a >360-fold selectivity window (30,000 nM / 83 nM) where mitoKATP activation occurs without sarcKATP engagement. |
| Conditions | Isolated cardiac mitochondrial KATP channel assay and patch-clamp sarcolemmal current recordings. |
Why This Matters
This ensures researchers can induce cardioprotection without the confounding variables of action potential shortening or vascular smooth muscle relaxation.
- [1] Grover, G. J., D'Alonzo, A. J., Garlid, K. D., Bajgar, R., Lodge, N. J., Sleph, P. G., Darbenzio, R. B., Hess, T. A., Smith, M. A., Paucek, P., & Atwal, K. S. (2001). Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity. Journal of Pharmacology and Experimental Therapeutics, 297(3), 1184-1192. View Source
